Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a methyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis, followed by reaction with amines or alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides, alcohols, or other ester derivatives.
Scientific Research Applications
Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The imidazole ring can also participate in hydrogen bonding and other interactions with biomolecules, influencing its biological activity.
Comparison with Similar Compounds
Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 4-methyl-1-(4-nitrophenyl)-1H-imidazole-5-carboxylate: Similar structure but with different substitution patterns.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-imidazole-4-carboxylate: Similar structure but with the nitrophenyl group in a different position.
These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to variations in their molecular structures.
Properties
IUPAC Name |
ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-4-21-14(18)13-10(3)16(8-15-13)12-7-9(2)5-6-11(12)17(19)20/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIACOIQJELWVFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=C(C=CC(=C2)C)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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